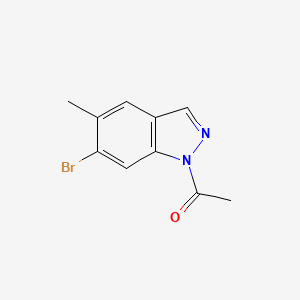

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone

CAS No.:

Cat. No.: VC13498547

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2O |

|---|---|

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 1-(6-bromo-5-methylindazol-1-yl)ethanone |

| Standard InChI | InChI=1S/C10H9BrN2O/c1-6-3-8-5-12-13(7(2)14)10(8)4-9(6)11/h3-5H,1-2H3 |

| Standard InChI Key | AVNYHQCDCPNILG-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1Br)N(N=C2)C(=O)C |

| Canonical SMILES | CC1=CC2=C(C=C1Br)N(N=C2)C(=O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an indazole core substituted with:

-

Bromine at position 6 (C6), contributing to lipophilicity and cross-coupling reactivity.

-

Methyl at position 5 (C5), influencing steric hindrance and electronic density.

-

Ethanone at position 1 (N1), enabling hydrogen bonding and ketone-specific reactions.

Molecular Formula:

Molecular Weight: 254.07 g/mol (calculated from analogs ).

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous indazole derivatives are characterized using:

-

NMR: and spectra resolve aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 190–210 ppm) .

-

Mass Spectrometry: Molecular ion peaks align with theoretical weights (e.g., m/z 254.07 for [M+H]) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(6-bromo-5-methyl-1H-indazol-1-yl)ethanone can be inferred from protocols for related compounds:

| Step | Reaction Conditions | Reagents | Yield* |

|---|---|---|---|

| 1 | Indazole formation | 5-methyl-6-bromoindazole precursor | — |

| 2 | Acylation | Acetic anhydride, base (e.g., KCO) | ~55% |

| 3 | Purification | Column chromatography (hexane/EtOAc) | — |

*Yield based on analogous reactions for 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone .

Mechanism:

-

Indazole Precursor: 5-methyl-6-bromoindazole is synthesized via cyclization of substituted phenylhydrazines.

-

Acylation: Treatment with acetic anhydride in chloroform under basic conditions introduces the ethanone group .

Reactivity and Functionalization

Electrophilic Substitution

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups:

Ketone-Specific Reactions

-

Reduction: LiAlH reduces the ethanone to a secondary alcohol.

-

Condensation: Forms Schiff bases with primary amines, useful in heterocyclic synthesis .

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 1-(6-Bromo-indazol-1-yl)ethanone | 12.5 | 14 |

| 1-(5-Bromo-6-methoxy-indazol-1-yl)ethanone | 25 | 10 |

Anticancer Activity

Indazole derivatives inhibit kinase pathways (e.g., JAK2/STAT3), inducing apoptosis in cancer cells. The methyl group may enhance target binding through hydrophobic interactions.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Kinase Inhibitors: Structural analogs are used in therapies for myeloproliferative disorders.

-

Antimicrobial Agents: Bromine and methyl groups enhance membrane penetration.

Material Science

Indazole derivatives are explored as ligands in catalytic systems for C–C bond formation .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume